Azetidine derivative 5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[3-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]azetidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C23H23N3O2/c27-22(17-13-25(14-17)23(28)10-16-6-2-1-3-7-16)11-20-18-8-4-5-9-19(18)21-12-24-15-26(20)21/h1-9,12,15,17,20,22,27H,10-11,13-14H2 |
InChI Key |
XCPKPBVNKDRBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)C(CC3C4=CC=CC=C4C5=CN=CN35)O |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of Azetidine Derivatives
Historical and Contemporary Approaches to Azetidine (B1206935) Ring Construction
The synthesis of the azetidine core has evolved significantly, with modern methods offering greater control over substitution patterns and stereochemistry.
Cycloaddition reactions represent one of the most direct methods for constructing the azetidine ring. acs.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for this purpose. researchgate.netnih.gov However, direct irradiation can lead to unproductive side reactions. nih.gov A significant advancement involves the use of visible-light photocatalysis, which allows for the selective activation of the alkene component via triplet energy transfer, overcoming previous limitations and enabling the efficient formation of functionalized azetidines. nih.gov
Another prominent [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines. magtech.com.cn This method has been used to create a variety of substituted β-lactams, including those with complete cis-selectivity. mdpi.com
Recent strategies have also employed one-pot, three-component [2+2] cycloaddition reactions under ultrasound irradiation, using nanocatalysts like ZnCr₂O₄ to produce azetidine derivatives in excellent yields. tandfonline.com
Table 1: Examples of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza Paternò-Büchi | Imines and Alkenes | Visible Light Photocatalyst | Functionalized Azetidines | nih.gov |
| Staudinger Synthesis | Ketenes and Imines | Tertiary Amine | β-Lactams (Azetidin-2-ones) | mdpi.com |
| [2+2] Cycloaddition | Isoniazid, Aldehydes, Pyran | ZnCr₂O₄, Ultrasonic Irradiation | Bicyclic Azetidines | tandfonline.com |
| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | Ir(III) Photocatalyst | Azetidines | rsc.org |
The most common method for forming the azetidine ring is through the intramolecular cyclization of a linear precursor, typically involving a nucleophilic displacement of a leaving group by a nitrogen atom. magtech.com.cnacs.org This strategy often involves γ-amino alcohols or other 1,3-difunctionalized propane (B168953) derivatives. acs.org The primary challenge in these 4-exo-tet cyclizations is the competition with elimination reactions, which is driven by the strain of the forming four-membered ring. acs.orgnih.gov
Various leaving groups, such as halides and sulfonates, are employed. acs.org Modern advancements include palladium-catalyzed intramolecular C(sp³)–H amination, which provides a novel route to the azetidine ring. rsc.orgrsc.org Tantalum-catalyzed hydroaminoalkylation has also been utilized, where an intermediate is formed and subsequently cyclized to afford the azetidine product. rsc.org
Table 2: Key Cyclization Strategies for Azetidine Formation
| Precursor Type | Key Reagent/Catalyst | Mechanism | Reference |
|---|---|---|---|
| γ-Amino Alcohols | 1,1'-Carbonyldiimidazole (CDI) | Activation of hydroxyl group | acs.org |
| γ-Amino Halides | Base (e.g., NaH) | Intramolecular Nucleophilic Substitution | rsc.org |
| Unsaturated Amines | Pd(II) Catalyst | Intramolecular C(sp³)–H Amination | rsc.org |
| Aminoalkenes | Tantalum Catalyst | Hydroaminoalkylation/Cyclization | rsc.org |
Ring contraction offers an alternative pathway to azetidines from more readily available five-membered rings like pyrrolidines. A notable method involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This reaction proceeds in the presence of a base like potassium carbonate, allowing for the incorporation of various nucleophiles (alcohols, phenols, anilines) into the final α-carbonylated N-sulfonylazetidine product. organic-chemistry.org
Photochemical ring contraction of certain larger heterocycles, such as 1,4-benzoxazepines, can also yield polycyclic 1-azetines, which are unsaturated precursors to azetidines. nih.gov More recently, a general strategy for the ring contraction of substitution-free cyclic amines has been developed using a B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines. researchgate.net
The demand for enantiomerically pure azetidines in pharmaceuticals has driven the development of stereoselective synthetic methods. chemrxiv.org A powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to achieve high levels of stereoselectivity. rsc.orgacs.org This approach allows for the synthesis of C-2 substituted azetidines with high diastereoselectivity, where either enantiomer can be accessed by choosing the (R)- or (S)-sulfinamide. acs.org
Other methods include:
Asymmetric [3+1] Ring Expansion: The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a highly regio- and stereoselective ring expansion to yield methylene azetidines. nih.govnih.gov This process efficiently transfers chirality from the substrate to the product. nih.govnih.gov
Strain-Release Functionalization: A modular approach for synthesizing enantio- and diastereopure azetidines capitalizes on the strain-release functionalization of pre-formed chiral 1-azabicyclobutanes (ABBs). chemrxiv.org
Cycloaddition with Chiral Reactants: The Staudinger [2+2] cycloaddition using chiral imines or ketenes can produce optically active β-lactams, which are precursors to chiral azetidines. mdpi.com
Advanced Functionalization and Derivatization Techniques
Once the azetidine ring is formed, its functionalization allows for the creation of diverse and complex molecular scaffolds.
Direct functionalization of C-H bonds is a highly efficient and atom-economical strategy for elaborating the azetidine core. rsc.org Significant progress has been made in the direct and stereoselective C(sp³)–H functionalization of azetidines. rsc.org
Palladium-catalyzed C–H activation/annulation strategies have emerged as a powerful method for constructing azetidine-containing polycyclic systems. rsc.org In 2017, a novel method for the C(sp³)–H arylation of azetidines was reported, which was instrumental in the total synthesis of bicyclic azetidines with potential biological activity. rsc.org This approach often relies on a directing group to guide the metal catalyst to a specific C-H bond. chemrxiv.orgresearchgate.net These advanced methods bypass the need for pre-functionalized substrates, representing a major step forward in synthesizing complex azetidine derivatives. chemrxiv.orgrsc.org
Coupling Reactions (e.g., Suzuki-Miyaura, Pd-catalyzed cross-coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and their application in azetidine synthesis has enabled the creation of a diverse array of derivatives.
The Suzuki-Miyaura coupling , which forges a C-C bond between an organoboron species and an organic halide, has been successfully applied to functionalize pre-existing azetidine rings. For instance, the diversification of a brominated pyrazole-azetidine hybrid with various boronic acids has been achieved using this method. nih.govnih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) at elevated temperatures. nih.gov This approach has proven effective for creating 3-arylazetidines, which are of significant interest in medicinal chemistry. acs.org
A notable innovation in this area is the palladium-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids. nih.govacs.org This reaction, facilitated by a specific phosphine (B1218219) ligand, uniquely favors the formation of 2-aryl azetidines, proceeding through a proposed palladium-hydride/dihydroazete complex intermediate. nih.govacs.orgresearchgate.net Similarly, Hiyama cross-coupling reactions, which pair organosilanes with organic halides, have been used to couple 3-iodoazetidine (B8093280) with various arylsilanes, providing another reliable route to 3-arylazetidines under mild conditions. acs.org
Beyond functionalizing the ring, palladium-catalyzed intramolecular C-H amination has emerged as a highly efficient method for constructing the azetidine ring itself. organic-chemistry.orgorganic-chemistry.org This strategy involves the activation of typically unreactive C(sp³)–H bonds. organic-chemistry.org In a key approach, a picolinamide (B142947) (PA) protected amine substrate undergoes intramolecular cyclization, where a palladium catalyst facilitates the formation of the C-N bond to close the four-membered ring. organic-chemistry.orgorganic-chemistry.org This method is valued for its use of low catalyst loadings and inexpensive reagents under mild conditions. organic-chemistry.org It has been successfully used to create complex polycyclic and azabicyclic scaffolds containing the azetidine moiety. acs.org
Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Azetidine Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Azetidine Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Brominated Pyrazole-Azetidine Hybrid | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane, 100 °C | Arylated Azetidine Derivative | 94% | nih.gov |
| Suzuki-Miyaura | 3-Iodoazetidine (Cbz-protected) | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/H₂O, 80 °C | 3-(4-Methoxyphenyl)azetidine | 85% | acs.org |
| Migration/Coupling | N-Boc-3-iodoazetidine | Phenylboronic acid | Pd₂(dba)₃, [1,1'-Biphenyl]-2-yldicyclohexylphosphane | K₃PO₄, Toluene, 110 °C | N-Boc-2-phenylazetidine | 82% | nih.govacs.org |
| Hiyama Coupling | N-Boc-3-iodoazetidine | Trimethoxy(phenyl)silane | Pd(OAc)₂, Dppf, TBAF | Dioxane, 60 °C | N-Boc-3-phenylazetidine | 88% | acs.org |
| Intramolecular C-H Amination | PA-protected γ-aminoalkane | N/A | Pd(OAc)₂, PhI(OAc)₂ | CH₃CN/AcOH, 100 °C | Substituted Azetidine | up to 94% | organic-chemistry.org |
Chemoenzymatic and Biocatalytic Approaches
The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for synthesizing chiral azetidine derivatives. These approaches leverage the high selectivity of enzymes to achieve transformations that are difficult to control with traditional chemical reagents.
A prominent chemoenzymatic strategy is the lipase-catalyzed kinetic resolution of racemic azetidine precursors. researchgate.net For example, the kinetic resolution of racemic 4-acetoxy-azetidin-2-one, a valuable intermediate for β-lactam compounds, has been accomplished using lipases. researchgate.netresearchgate.net In this process, an enzyme such as Burkholderia Cepacia Lipase (BCL) selectively acylates one enantiomer of the azetidinone, allowing the two enantiomers to be separated with excellent enantiomeric excess (ee). researchgate.net This method provides access to both enantiomers of the chiral building block from a single racemic starting material. researchgate.netrsc.org
More recently, groundbreaking biocatalytic methods have been engineered to construct the azetidine ring through novel enzymatic functions. Researchers have developed a "carbene transferase" enzyme from a laboratory-evolved variant of cytochrome P450. chemrxiv.orgacs.org This engineered biocatalyst facilitates a one-carbon ring expansion of aziridines to produce azetidines. chemrxiv.orgacs.orgnih.gov The enzyme controls the fate of a highly reactive aziridinium (B1262131) ylide intermediate, guiding it through a organic-chemistry.orgrsc.org-Stevens rearrangement with outstanding stereocontrol (up to 99:1 er), a transformation not currently achievable with other catalysts. chemrxiv.orgacs.org This represents a "new-to-nature" reaction that provides a powerful and green alternative to multi-step chemical syntheses. nih.gov
Table 2: Chemoenzymatic and Biocatalytic Methods in Azetidine Synthesis This table is interactive. You can sort and filter the data.
| Approach | Enzyme | Substrate | Transformation | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Kinetic Resolution | Burkholderia Cepacia Lipase (BCL) | rac-4-acetoxy-azetidin-2-one | Enantioselective acylation | Separation of enantiomers with 94% and 98% ee | researchgate.net |
| Kinetic Resolution | Pseudomonas fluorescens Lipase | rac-4-acetoxy-azetidin-2-one | Enantioselective hydrolysis/acylation | Good conversion and excellent enantiomeric excess | researchgate.net |
| Biocatalytic Ring Expansion | Engineered Cytochrome P450 (P411-AzetS) | N-protected aziridines & diazo reagents | organic-chemistry.orgrsc.org-Stevens Rearrangement | Highly enantioselective (99:1 er) one-carbon ring expansion | chemrxiv.orgacs.org |
| Biocatalytic Derivatization | Various Hydrolases | Enantiopure azetidine-2-carboxyaldehyde | Passerini reaction | Diastereoselective polyfunctionalization of a chiral azetidine | mdpi.com |
Challenges and Innovations in Azetidine Synthesis due to Ring Strain
The synthesis of azetidines is a significant challenge in organic chemistry primarily due to the inherent strain of the four-membered ring. medwinpublishers.comub.bwclockss.org The ring strain energy of azetidine has been estimated to be approximately 25.4 kcal/mol, a value comparable to that of highly reactive aziridines (27.7 kcal/mol) and significantly higher than that of the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This high strain energy makes the ring-closure step energetically unfavorable and can lead to undesired decomposition pathways or competing elimination reactions instead of cyclization. nih.govacs.org The synthesis of certain derivatives, such as azetidine nitrones, is even more challenging as functionalization can further increase this inherent strain. acs.org
To overcome these hurdles, chemists have developed several innovative strategies:
Strain-Release Driven Reactions: One advanced approach involves the use of highly strained precursors like azabicyclo[1.1.0]butanes. The significant strain within these bicyclic systems provides a powerful thermodynamic driving force for reactions. Their controlled ring-opening and subsequent functionalization offer a modular and effective pathway to construct substituted azetidines that bypasses traditional, difficult cyclizations. organic-chemistry.org
Modern Catalytic Methods: As discussed previously, the development of palladium-catalyzed intramolecular C-H amination represents a major innovation. organic-chemistry.org By using a directing group, the reaction becomes highly efficient and regioselective, overcoming the kinetic barrier to forming the strained ring. organic-chemistry.org
Biocatalysis: Engineered enzymes, such as the carbene transferases that perform ring expansions of aziridines, provide a radical departure from traditional cyclization logic. chemrxiv.orgacs.org By building the ring outwards from a smaller, more accessible heterocycle, these biocatalysts circumvent the challenges of direct 4-membered ring formation entirely.
Ring Contraction: In some cases, azetidines can be synthesized via the ring contraction of five-membered heterocycles like pyrrolidines, although this is a less common approach. rsc.org
These innovations highlight a shift towards more sophisticated catalytic and biocatalytic solutions, which effectively manage the energetic penalties associated with ring strain to provide reliable and selective access to functionalized azetidine derivatives. rsc.org
Computational and Theoretical Investigations of Azetidine Derivatives
Quantum Chemical Studies on Azetidine (B1206935) Ring Systems
Quantum chemical methods are fundamental in elucidating the intrinsic properties of the azetidine ring that govern its chemical behavior. These studies provide insights into the molecule's stability, conformation, and electronic landscape.
The azetidine ring possesses a significant ring-strain energy of approximately 25.2 kcal mol−1. researchgate.net This value is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal mol−1) and aziridine (B145994) (26.7 kcal mol−1), and considerably higher than that of five- and six-membered rings such as pyrrolidine (B122466) (5.8 kcal mol−1) and piperidine (B6355638) (0 kcal mol−1). researchgate.net This inherent strain is a key determinant of the reactivity and conformational preferences of azetidine derivatives. researchgate.netrsc.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing the conformational dynamics of the azetidine ring. The ring typically adopts a puckered geometry, and the presence of substituents can influence the specific conformation. smolecule.com For instance, in 2,4-cis-substituted azetidine derivatives, the ring has been shown to maintain a rigid and concave geometry. smolecule.com The dynamic behavior, including nitrogen inversion, is a critical aspect studied computationally, as it can influence the stereochemical outcome of reactions. uniba.it The configurational stability of lithiated azetidines, for example, is influenced by the barrier to nitrogen inversion, a phenomenon that has been rationalized through DFT calculations. uniba.it The stability of polycyclic systems containing azetidine rings has also been investigated, with findings indicating that the triazolyl ring skeleton can enhance the thermal stability of the azetidine ring. rsc.org
Table 1: Comparative Ring-Strain Energies
| Heterocycle | Ring-Strain Energy (kcal mol⁻¹) |
|---|---|
| Piperidine | 0 |
| Pyrrolidine | 5.8 |
| Azetidine | 25.2 |
| Cyclobutane | 26.4 |
| Aziridine | 26.7 |
| Cyclopropane | 27.6 |
Data sourced from researchgate.net
Quantum chemical methods are pivotal for analyzing the electronic structure of azetidine derivatives and predicting their reactivity. researchgate.netmdpi.com DFT calculations are commonly used to determine the distribution of electron density and to identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents. biointerfaceresearch.com
For example, the analysis of frontier molecular orbitals can identify nucleophilic and electrophilic sites within the molecule. The nitrogen atom in the azetidine ring, being electron-rich, is often predicted to be a site for electrophilic attack. The energy gap between the HOMO and LUMO is also a key parameter, providing insights into the chemical reactivity and stability of the molecule. biointerfaceresearch.com Furthermore, the molecular electrostatic potential (MESP) is a powerful tool used to predict and interpret chemical reactivity by visualizing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net Theoretical studies have also been conducted to understand processes like photo-oxidation and photoreduction by calculating properties such as ionization potential and electron affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their biological function. nih.gov
Several QSAR studies have been successfully applied to azetidine derivatives to develop predictive models for various biological activities, including antimicrobial, anticancer, and antimalarial effects. nih.govisca.inresearchgate.net These models are typically developed using multiple linear regression (MLR) or other statistical methods to correlate molecular descriptors with observed biological activity. isca.inresearchgate.net
For instance, QSAR models have been developed for azetidino-2-one derivatives to predict their antimicrobial activity against Bacillus subtilis. isca.in In one such study, a statistically significant model was generated with a high correlation coefficient (R²) of 0.835, indicating a strong correlation between the selected descriptors and the antibacterial activity. isca.in Similarly, QSAR models for azetidine-2-carbonitrile (B3153824) derivatives have been developed to predict their antimalarial activity against Plasmodium falciparum, with one model showing an R² value of 0.9465. nih.gov These predictive models are valuable tools for the rational design of more potent azetidine-based therapeutic agents. nih.govisca.in
A crucial outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of the compounds. grafiati.comhufocw.org These descriptors can be electronic, steric, or hydrophobic in nature.
In a QSAR study of azetidine-2-carbonitrile derivatives with antimalarial activity, the energy of the highest occupied molecular orbital (EHOMO), the dipole moment (µD), and the partition coefficient (log P) were identified as the molecular descriptors responsible for the activity against Plasmodium falciparum. medjchem.com Another QSAR study on azetidinones derived from dapsone (B1669823) identified the dipole moment (μ), global softness (σ), and electronegativity (χ) as being responsible for the antibacterial activity, with the dipole moment being the most influential descriptor. grafiati.com For a series of 2-azetidinone derivatives, topological parameters such as the Balaban index (J) and molecular connectivity indices were found to govern their antimicrobial activities. researchgate.net
Table 2: Key Molecular Descriptors in Azetidine QSAR Studies
| Study Focus | Key Descriptors Identified | Biological Activity | Reference |
|---|---|---|---|
| Azetidine-2-carbonitriles | EHOMO, Dipole Moment (µD), Partition Coefficient (log P) | Antimalarial | medjchem.com |
| Azetidinones from Dapsone | Dipole Moment (μ), Global Softness (σ), Electronegativity (χ) | Antibacterial | grafiati.com |
| 2-Azetidinone Derivatives | Balaban Index (J), Molecular Connectivity Indices (0Φv, 1Φv) | Antimicrobial | researchgate.net |
| Azetidino-2-one Derivatives | E3s, HATS6e | Antimicrobial | isca.in |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as an azetidine derivative, and a biological macromolecule (receptor), typically a protein. dergipark.org.tr
Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.netdergipark.org.tr For example, in a study of novel azetidin-2-one (B1220530) derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.net The results showed that some derivatives had a higher fitness score than the reference ligand, suggesting they could be potent inhibitors. dergipark.org.trresearchgate.net
MD simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. dergipark.org.tr This technique can be used to assess the stability of the docked pose and to calculate binding free energies. researchgate.net In the aforementioned study on EGFR inhibitors, MD simulations were performed on the highest-scoring derivative to evaluate the stability of the ligand-receptor complex, with the root-mean-square deviation (RMSD) being a key parameter to assess stability. dergipark.org.trdergipark.org.tr Similarly, MD simulations have been used to validate the docking results for an azetidine derivative targeting viral proteins, where binding energies were calculated to confirm its potential as an inhibitor. researchgate.net
Ligand-Target Interaction Studies
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the specific interactions that stabilize the complex. ijbpas.comrjptonline.org Studies on azetidine derivatives frequently employ this method to understand their mechanism of action.
The interactions are typically a combination of hydrogen bonds and hydrophobic interactions. For instance, in a study of azetidine-2-carbonitrile derivatives targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) enzyme, hydrogen bonds were observed between the azetidine ring or hydroxyl groups of the ligands and amino acid residues like Asp204 or Asp200 of the protein's active site. nih.gov A particularly potent derivative, compound D9, formed two conventional hydrogen bonds with Met536 and Ser477 residues, alongside several hydrophobic interactions. nih.govbrieflands.com
Similarly, docking studies of azetidine derivatives against SARS-CoV-2 protein targets have identified key interactions. One investigation showed that compound C13, a potent derivative, interacted with residues such as HIS A:540 and PRO A:415 of the spike protein's receptor-binding motif. mdpi.commdpi.com Another study targeting the main protease (Mpro) of the virus found that azetidine derivatives formed important interactions with residues like Glu166, Cys145, and Gln192. researchgate.net
In the context of dopamine (B1211576) receptor antagonists, molecular docking of N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, a potent D4 antagonist, revealed a good correlation between its binding mode and its observed biological activity. researchgate.net This highlights the predictive power of ligand-target interaction studies in rational drug design. The azetidine moiety itself is recognized for its ability to participate in both hydrogen bonding and hydrophobic interactions, which are critical for high binding affinity and selectivity.
Binding Affinity Prediction
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or a fitness score. rjptonline.orgresearchgate.net This value estimates the strength of the interaction between the ligand and its target, with lower energy values typically indicating a more stable and potent interaction.
Computational studies have reported a range of binding affinities for various azetidine derivatives against different biological targets. For example, in an investigation of novel derivatives against SARS-CoV-2, binding affinities ranged from -8.0 to -10.6 kcal/mol depending on the specific compound and protein target (Mpro, Spro, or RdRp). mdpi.com Compound C13 showed the highest affinity for the spike protein (Spro) at -10.6 kcal/mol, while compound C15 was most potent against the main protease (Mpro) with an affinity of -8.8 kcal/mol. mdpi.commdpi.com
In a separate study on azetidine-2-carbonitriles as antimalarial agents, designed derivatives showed predicted binding energies against Pf-DHODH that were often superior to the template compound and the standard drug chloroquine (B1663885). nih.gov The most promising derivative, D9, exhibited the highest binding affinity with a value of -177.0910 kcal/mol, significantly better than the template (-120.2690 kcal/mol) and chloroquine (-140.3940 kcal/mol). nih.govbrieflands.com
Furthermore, research on azetidin-2-one derivatives as potential epidermal growth factor receptor (EGFR) inhibitors identified several compounds with high predicted fitness scores. researchgate.net Compounds A-2 and A-8 showed PLP fitness scores of 77.79 and 76.68, respectively, which were superior to the reference ligand erlotinib (B232) (71.94), indicating a potentially stronger binding interaction. researchgate.netdergipark.org.tr
| Azetidine Derivative | Target Protein | Predicted Binding Affinity / Score | Reference |
|---|---|---|---|
| Compound C13 | SARS-CoV-2 Spro | -10.6 kcal/mol | mdpi.com |
| Compound C15 | SARS-CoV-2 Mpro | -8.8 kcal/mol | mdpi.com |
| Compound D9 | Pf-DHODH | -177.0910 kcal/mol | nih.govbrieflands.com |
| Compound A-2 | EGFR | 77.79 (PLP Fitness Score) | researchgate.netdergipark.org.tr |
| Compound A-8 | EGFR | 76.68 (PLP Fitness Score) | researchgate.netdergipark.org.tr |
In Silico Assessment for Research Guidance
Beyond predicting binding, computational tools offer critical guidance for the entire drug discovery pipeline, from initial design to assessing viability. This includes evaluating synthetic feasibility and predicting metabolic properties to prioritize the most promising candidates for laboratory synthesis and further testing.
In silico assessment helps researchers design molecules with enhanced activity and favorable pharmacokinetic profiles. nih.gov For instance, quantitative structure-activity relationship (QSAR) studies can identify which molecular properties are most influential for a derivative's biological activity, guiding the design of new compounds with improved characteristics. nih.govbrieflands.com The design of novel azetidine-2-one and 1,3-diazetidin-2-one derivatives has been successfully guided by such in silico experiments, leading to compounds with potentially high antiproliferative activity. nih.govresearchgate.net Computational analysis can also aid in planning synthetic routes by evaluating the accessibility of designed compounds. researchgate.netmdpi.com
A crucial part of this assessment is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Online tools like SwissADME are frequently used to evaluate drug-likeness based on criteria such as Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. ijbpas.comnih.gov These tools can predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450 inhibitors), and potential toxicity. dergipark.org.trresearchgate.net This early-stage screening is cost-effective and helps to eliminate compounds likely to fail in later development phases due to poor ADMET profiles. nih.gov For example, studies on azetidin-2-one derivatives have used these predictions to confirm that the designed compounds are likely to be orally active and possess low adverse effects. dergipark.org.trresearchgate.net
| Parameter | Description | Tool/Method |
|---|---|---|
| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability based on molecular weight, logP, H-bond donors, and H-bond acceptors. | SwissADME |
| Gastrointestinal (GI) Absorption | Predicts the likelihood of a compound being absorbed from the gut. | SwissADME |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound is likely to cross the BBB and enter the central nervous system. | SwissADME |
| CYP Inhibition | Predicts if a compound will inhibit key cytochrome P450 metabolic enzymes, indicating potential for drug-drug interactions. | SwissADME |
| Synthetic Accessibility | Estimates the ease of synthesizing a compound, prioritizing simpler structures for synthesis. | SwissADME |
| Toxicity Prediction | Calculates the probability of various toxicities (e.g., hepatotoxicity, mutagenicity). | Toxicity Prediction (Extensible) Protocol |
Biological Activity and Mechanistic Studies of Azetidine Derivatives Preclinical Focus
Antimicrobial Activities
Azetidine (B1206935) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as compounds of interest in the search for new therapeutic agents.
In preclinical studies, various series of azetidine derivatives have been evaluated for their efficacy against a range of bacterial pathogens. A series of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones, designated as compounds 5a-o , were screened for their in-vitro antibacterial activity. Among these, compounds 5c, 5f, 5h, 5j, and 5m exhibited excellent activity against both Gram-positive (Staphylococcus aureus and Vancomycin-resistant enterococcus) and Gram-negative (Escherichia coli and Shigella dysentery) bacterial strains nih.gov.
Another study focused on 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-one derivatives, specifically compounds 5a–5g . Within this series, compounds 5a, 5b, and 5g were found to have good antibacterial activity against S. aureus, Bacillus pumillus, E. coli, and Pseudomonas aeruginosa when compared to the standard drug Ampicillin arabjchem.org. The minimum inhibitory concentration (MIC) for compounds 5a, 5b, and 5g against S. aureus was 25 μg/mL arabjchem.org.
Further research on benzophenone fused azetidinone derivatives identified compounds 9a, 9e, and 9g as having good antibacterial activity mdpi.com. Similarly, certain azetidin-2-one (B1220530) derivatives, namely 4b, 4c, 4d, 4f, and 4g , showed significant effects against both E. coli and Staphylococcus aureus aip.org.
While most of the available data is from in vitro studies, the broad-spectrum activity of these compounds is a promising indicator of their potential. Some 3-alkyl substituted azetidine derivatives have been tested for in vivo efficacy in a mouse peritonitis model against E. coli and K. pneumoniae, demonstrating that the chemical series is promising for further development nih.gov.
Interactive Data Table: In Vitro Antibacterial Activity of Azetidine Derivatives
| Compound Series | Specific Derivatives with Notable Activity | Bacterial Strains Tested | Key Findings |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5a-o ) | 5c, 5f, 5h, 5j, 5m | Staphylococcus aureus, Vancomycin-resistant enterococcus, Escherichia coli, Shigella dysentery | Demonstrated excellent activity against the tested microorganisms. nih.gov |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenylazetidin-2-one (5a–5g ) | 5a, 5b, 5g | S. aureus, Bacillus pumillus, E. coli, Pseudomonas aeruginosa | Showed good antimicrobial activities compared to Ampicillin. MIC of 25 μg/mL against S. aureus. arabjchem.org |
| Benzophenone fused azetidinone derivatives (9a-n ) | 9a, 9e, 9g | Not specified in snippet | Exhibited good antibacterial activity. mdpi.com |
| Azetidin-2-one derivatives (4a-g ) | 4b, 4c, 4d, 4f, 4g | E. coli, Staphylococcus aureus | Showed best impacts compared to amoxicillin-clavulanate. aip.org |
The antifungal potential of azetidine derivatives has also been a subject of investigation. The same series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5a-o ) that showed antibacterial efficacy was also screened for antifungal activity. Compounds 5c, 5f, 5h, 5j, and 5m displayed excellent activity against fungal strains including Aspergillus fumigatus, Candida albicans, and Penicillium species nih.gov.
In a different study, a novel chitosan-azetidine derivative was synthesized and evaluated for its antifungal potential against Aspergillus fumigatus 3007. The results indicated a significant antifungal effect, with an antifungal inhibitory index of 26.19% nih.govnih.gov. This suggests that combining the azetidine scaffold with biopolymers like chitosan could be a viable strategy for developing new antifungal agents. Additionally, benzophenone fused azetidinone derivatives 9a, 9e, and 9g also demonstrated good antifungal activity mdpi.com.
Interactive Data Table: In Vitro Antifungal Activity of Azetidine Derivatives
| Compound/Derivative Series | Fungal Strains Tested | Key Findings |
| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones (5a-o ) | Aspergillus fumigatus, Candida albicans, Penicillium spp. | Compounds 5c, 5f, 5h, 5j, and 5m showed excellent activity. nih.gov |
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Showed a higher antifungal effect with an antifungal inhibitory index of 26.19%. nih.govnih.gov |
| Benzophenone fused azetidinone derivatives (9a-n ) | Not specified in snippet | Compounds 9a, 9e, and 9g exhibited good antifungal activity. mdpi.com |
A significant area of research for azetidine derivatives has been their activity against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz , were identified through a whole-cell phenotypic screen and showed potent bactericidal activity against drug-sensitive and multidrug-resistant (MDR) M. tuberculosis with MIC99 values of less than 10 μM nih.govacs.orgnih.gov. Notably, these compounds did not lead to detectable drug resistance nih.govacs.org.
Within this series, four analogues, BGAz-002 – BGAz-005 , were selected for further evaluation based on their activity against model organisms nih.govacs.org. Specifically, BGAz-005 demonstrated similar MIC values against M. smegmatis but lower MIC values against M. bovis BCG when compared to other analogues like BGAz-007, BGAz-008, and BGAz-009 nih.govacs.org. The mode of action for these compounds appears to be the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope nih.govacs.org.
Other studies have also highlighted the antitubercular potential of azetidine derivatives. A series of 21 new 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s showed high in vitro antibacterial activity against M. tuberculosis H37Rv strain, with two compounds having lower minimum inhibitory concentrations than isoniazid nih.gov. Furthermore, some N-[(2-oxo-3-chloro-4-substituted phenyl-azetidineimino)-propyl] derivatives bearing indole moieties have been synthesized and evaluated in vitro for their antitubercular activity against Mycobacterium tuberculosis H37Rv jocpr.com.
The toxicological and pharmacokinetic/pharmacodynamic (PK/PD) profiles of the BGAz compounds suggest they are suitable for development as antitubercular chemotherapies, indicating potential for in vivo efficacy nih.govnih.gov.
Interactive Data Table: In Vitro Antitubercular Activity of Azetidine Derivatives
| Compound Series/Derivative | Target Organism(s) | Key Findings |
| BGAz series (including BGAz-005 ) | Drug-sensitive and MDR-Mycobacterium tuberculosis | Potent bactericidal activity with MIC99 <10 μM. No detectable resistance. Inhibit mycolic acid biosynthesis. nih.govacs.orgnih.gov |
| 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s | M. tuberculosis H37Rv | High in vitro activity; two compounds were more potent than isoniazid. nih.gov |
| N-[(2-oxo-3-chloro-4-substituted phenyl-azetidineimino)-propyl] derivatives | Mycobacterium tuberculosis H37Rv | Evaluated for in vitro antitubercular activity. jocpr.com |
Enzyme Inhibition Studies
Beyond their antimicrobial properties, azetidine derivatives have been investigated for their ability to inhibit specific enzymes, suggesting broader therapeutic applications.
Azetidine and N-Carboxylic Azetidine Iminosugars have been synthesized and studied as potential inhibitors of amyloglucosidase rsc.org. Amyloglucosidase is an enzyme that catalyzes the hydrolysis of terminal α-1,4- and α-1,6-glucosidic linkages of starch and related oligo- and polysaccharides. Inhibition of such enzymes is a therapeutic strategy for managing conditions like type 2 diabetes. The investigation into azetidine-based iminosugars points to a potential role for this class of compounds in the modulation of carbohydrate metabolism rsc.org.
Azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of secretory Phospholipase A2 (PLA2) researchgate.netbenthamdirect.comsemanticscholar.orgingentaconnect.com. PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. The in vitro studies have shown that some of these azetidin-2-one derivatives are effective inhibitors of PLA2 benthamdirect.comsemanticscholar.org. This inhibitory activity suggests that azetidine derivatives could have potential as anti-inflammatory agents by targeting the PLA2 enzyme benthamdirect.comsemanticscholar.org.
Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibition
Research into the effects of azetidine derivatives on Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key enzyme in the inflammatory process, is an active area of investigation. TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. While several studies have explored the potential of various compounds to inhibit TACE as a therapeutic strategy for inflammatory diseases, specific preclinical data detailing the inhibitory activity of Azetidine derivative 5 against TACE is not yet extensively available in publicly accessible research. The development of TACE inhibitors is a focus in the search for new treatments for conditions like rheumatoid arthritis and psoriasis.
Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition
Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in the synthesis of triglycerides. Its inhibition is a therapeutic target for metabolic disorders. Preclinical studies have identified certain azetidine-containing compounds as inhibitors of DGAT2. For instance, research has described the development of azetidine-based inhibitors aimed at reducing metabolic liabilities seen in earlier compounds. One such study detailed an azetidine derivative, referred to as compound 2 , which demonstrated lower intrinsic clearance, a favorable metabolic property. However, this compound was found to undergo cytochrome P450-mediated metabolism leading to ring cleavage. This line of research eventually led to the discovery of ervogastat, a clinical candidate for nonalcoholic steatohepatitis, by replacing the azetidine ring to mitigate the formation of reactive metabolites. nih.govbohrium.com
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
The STAT3 protein is a well-validated target in cancer therapy due to its role in tumor cell proliferation, survival, and metastasis. A series of potent, azetidine-based irreversible STAT3 inhibitors have been developed and studied in preclinical models. These compounds have demonstrated selective inhibition of STAT3 over other STAT family members. For example, the azetidine-based compounds H172 and H182 have been shown to irreversibly bind to STAT3 and inhibit its activity with IC50 values in the sub-micromolar range. nih.govescholarship.orgresearchgate.net These inhibitors were found to covalently bind to cysteine residues on the STAT3 protein. escholarship.orgresearchgate.net In preclinical studies using triple-negative breast cancer cells, these azetidine compounds inhibited both constitutive and ligand-induced STAT3 activation, leading to tumor cell death. nih.govescholarship.org Further modifications to this class of azetidine amides have led to analogues with improved cell permeability and high-affinity binding to STAT3. researchgate.net
Below is an interactive data table summarizing the inhibitory activity of select azetidine-based STAT3 inhibitors.
| Compound | STAT3 DNA-Binding IC50 (µM) | STAT1 DNA-Binding IC50 (µM) | STAT5 DNA-Binding IC50 (µM) |
| H172 | 0.38 - 0.98 | > 15.8 | > 15.8 |
| H182 | 0.38 - 0.98 | > 15.8 | > 15.8 |
| H120 | 1.75 - 2.07 | Not Reported | Not Reported |
| H105 | 1.75 - 2.07 | Not Reported | Not Reported |
Data compiled from published preclinical studies. nih.govescholarship.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a proven strategy in cancer therapy. While the broader class of azetidine derivatives has been investigated for various biological activities, specific and detailed preclinical data on the direct inhibitory effects of a compound explicitly identified as "this compound" on VEGFR-2 are not prominently available in the reviewed literature. The discovery of novel VEGFR-2 inhibitors often involves the exploration of various heterocyclic scaffolds to identify compounds with potent and selective anti-angiogenic activity.
Receptor Modulation and Neuropharmacological Studies
Dopamine (B1211576) Receptor Antagonism (D2, D4)
Dopamine receptors, particularly the D2 and D4 subtypes, are important targets for antipsychotic medications. Preclinical research has explored azetidine derivatives for their potential as dopamine receptor antagonists. One study focused on a series of azetidine derivatives substituted at the 3-position with an amide moiety. These compounds were evaluated for their binding affinity to D2 and D4 receptors. Within this series, specific compounds were identified as the most potent antagonists for D2 and D4 receptors, respectively. For example, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide was found to be a potent D2 antagonist, while N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide was identified as a potent D4 antagonist. researchgate.net
GABA Uptake Inhibition (GAT-1, GAT-3 Transporters)
The gamma-aminobutyric acid (GABA) transporters, including GAT-1 and GAT-3, play a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft. Inhibitors of these transporters can prolong the action of GABA and have potential therapeutic applications in neurological disorders. A study of azetidine derivatives as conformationally constrained GABA analogs revealed their potential as GABA uptake inhibitors. In this research, azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov The most potent GAT-3 inhibitor identified in this series was an azetidine-3-carboxylic acid analog. nih.gov
The following table summarizes the inhibitory concentrations of select azetidine derivatives on GABA transporters.
| Compound Type | Transporter | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (compound 18b) | GAT-1 | 26.6 ± 3.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (compound 18e) | GAT-3 | 31.0 ± 4.7 |
Data represents the mean ± SEM from preclinical evaluations. nih.gov
P2X7 Receptor Modulation
Currently, there is limited direct evidence from the provided search results detailing the specific modulatory effects of azetidine derivatives on the P2X7 receptor. Further research is required to fully understand the potential interactions between this class of compounds and the P2X7 receptor, which is a known mediator of inflammation and immune responses.
Other Receptor Interactions (e.g., S1P1, Histamine H3, LPA1, NMDA)
Azetidine derivatives have been shown to interact with various other receptors, most notably the N-methyl-D-aspartate (NMDA) receptors, which are critical in glutamatergic neurotransmission. emory.edu Dysregulation of NMDA receptors is implicated in numerous neurological conditions, including excitotoxicity leading to neuronal death in cases of ischemia, seizures, and neurodegenerative diseases like Parkinson's and Alzheimer's. emory.edu
Stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and evaluated for their activity at NMDA receptors. nih.gov The L-trans-ADC stereoisomer demonstrated the highest affinity (Kᵢ = 10 μM) in radioligand binding assays. nih.gov Further electrophysiological studies on NMDA receptor subtypes revealed that L-trans-ADC is a potent agonist, particularly at the NR1/NR2D subtype (EC₅₀ = 50 μM). nih.gov The D-cis-ADC stereoisomer was identified as a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.gov
While specific interactions with S1P1, Histamine H3, and LPA1 receptors were not detailed in the provided search results, the diverse biological activities of azetidine derivatives suggest that they may interact with a broad range of cellular targets.
Anti-Inflammatory Investigations (in vitro, in vivo animal models)
Azetidine derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo preclinical models. The anti-inflammatory potential of newly synthesized azetidin-2-one derivatives of ferulic acid has been evaluated through in vitro assays, such as the inhibition of bovine serum albumin (BSA) denaturation and the stabilization of human red blood cell membranes. researchgate.net One derivative, compound 1e (R = 4-F), showed anti-denaturation activity comparable to the standard anti-inflammatory drug diclofenac. researchgate.net In the red blood cell membrane stabilization assay, all tested ferulic acid-azetidinone derivatives exhibited protection comparable to diclofenac. researchgate.net
In vivo studies on these derivatives in a rat model of carrageenan-induced acute inflammation showed a maximum anti-inflammatory effect 24 hours after administration, suggesting a long-acting profile. researchgate.net In a chronic inflammation model (granuloma test), these compounds were effective in reducing the formation of granulation tissue, indicating an inhibitory effect on the proliferative component of inflammation. researchgate.net
Another azetidine derivative, KHG26792, has been shown to attenuate the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in amyloid-β (Aβ)-treated primary microglial cells. nih.gov This effect was linked to the modulation of the Akt/GSK-3β signaling pathway and a decrease in the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov
Antioxidant Properties and Mechanisms (in vitro)
Several studies have highlighted the antioxidant potential of azetidine derivatives in vitro. The primary mechanism of antioxidant action involves the scavenging of free radicals. mdpi.com The antioxidant capacity of new azetidin-2-one derivatives of ferulic acid was assessed using DPPH and ABTS radical scavenging assays. researchgate.net The compound designated as 1e (R = 4-F) was the most potent, with an antioxidant effect comparable to ascorbic acid. researchgate.net
Another study reported an azetidine-2-one derivative that demonstrated significant scavenging activity against the DPPH free radical, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg. jmchemsci.comjmchemsci.com The antioxidant properties of these compounds are often attributed to their ability to donate an electron to free radicals, thereby neutralizing them and losing their color. jmchemsci.comjmchemsci.com
The azetidine derivative KHG26792 has also been shown to exert antioxidative effects by downregulating Aβ-induced protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels in microglial cells. nih.gov Furthermore, in a mouse model of brain ischemia/reperfusion injury, KHG26792 attenuated oxidative stress by upregulating the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov
Anticancer Potential (in vitro cell lines)
The anticancer potential of azetidine derivatives has been explored in various in vitro studies. 5-Azacytidine, a well-known azetidine derivative, has shown efficacy against leukemia and, more recently, solid tumors. nih.gov Its mechanisms include the inhibition of DNA methyltransferases, leading to epigenetic modifications, and the inhibition of protein production through its incorporation into RNA. nih.gov The encapsulation of 5-azacytidine into solid lipid nanoparticles enhanced its cytotoxicity against MCF-7 breast cancer cell lines. nih.gov In non-small cell lung cancer (NSCLC) cell lines, 5-Azacytidine, particularly in combination with ionizing radiation, led to significant reductions in cell viability, colony formation, and migration. nih.gov
A series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety at the C-terminus were synthesized and evaluated for their antiproliferative activities. mdpi.com These compounds are designed to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. mdpi.com The most potent compound, 1a, exhibited IC₅₀ values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines. mdpi.com
The demethylating agent 5-azacytidine has also been investigated for its ability to increase the sensitivity of neuroblastoma cells to the chemotherapeutic drug doxorubicin by restoring the expression of caspase-8, a gene often silenced by methylation. researchgate.net
Table 1: In Vitro Anticancer Activity of Selected Azetidine Derivatives
| Compound/Derivative | Cell Line | Activity | IC₅₀ Value |
|---|---|---|---|
| 5-Azacytidine (encapsulated) | MCF-7 (Breast) | Enhanced Cytotoxicity | Not specified |
| 5-Azacytidine (+ IR) | A549 (Lung) | Reduced Cell Viability | Not specified |
| TZT-1027 analogue (1a) | A549 (Lung) | Antiproliferative | 2.2 nM |
| TZT-1027 analogue (1a) | HCT116 (Colon) | Antiproliferative | 2.1 nM |
Elucidation of Molecular Mechanisms of Action (e.g., protein misincorporation, cellular signaling pathways)
The molecular mechanisms underlying the biological activities of azetidine derivatives are diverse.
Protein Misincorporation: The proline analogue, azetidine-2-carboxylic acid (Aze), can be misincorporated into proteins instead of proline. nih.gov This was demonstrated in the production of recombinant murine myelin basic protein, where mass spectrometry confirmed the incorporation of Aze at multiple sites. nih.gov Molecular modeling suggested that this misincorporation would cause a severe bend in the polypeptide chain, disrupting its structure and potential function. nih.gov
Cellular Signaling Pathways: 5-Azacytidine has been shown to engage a previously unrecognized signaling pathway involving the inositol-requiring enzyme 1α (IRE1α), epidermal growth factor receptor (EGFR), and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This pathway leads to the stabilization of the LDL receptor mRNA, highlighting a mechanism independent of its well-known role in DNA methylation. nih.gov The anti-inflammatory effects of the azetidine derivative KHG26792 are mediated by increasing the phosphorylation of the Akt/GSK-3β signaling pathway and inhibiting the translocation of NF-κB. nih.gov
Table 2: Summary of Molecular Mechanisms for Azetidine Derivatives
| Derivative Class/Compound | Mechanism of Action | Biological Effect |
|---|---|---|
| Azetidine-2-carboxylic acid (Aze) | Protein misincorporation (replaces proline) | Disruption of protein structure/function |
| 5-Azacytidine | Inhibition of DNA methyltransferases | Epigenetic modification, anticancer activity |
| 5-Azacytidine | IRE1α-EGFR-ERK1/2 pathway activation | Stabilization of LDLR mRNA |
| KHG26792 | ↑ Akt/GSK-3β phosphorylation, ↓ NF-κB translocation | Anti-inflammatory, neuroprotective |
| Bicyclic azetidines (e.g., BRD3914) | Inhibition of phenylalanyl-tRNA synthetase | Antimalarial |
| Azetidine-2-carbonitriles (e.g., BRD9185) | Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) | Antimalarial |
| Azetidine-2,3-dicarboxylic acids | NMDA receptor agonism/partial agonism | Modulation of glutamatergic neurotransmission |
Structure Activity Relationships Sar and Structural Optimization
Impact of Substitution Patterns on Biological Efficacy
The biological activity of azetidine (B1206935) derivatives is highly sensitive to the nature, position, and orientation of substituents on the azetidine ring. Strategic placement of functional groups can significantly enhance potency and selectivity for a specific biological target.
Research into GABA uptake inhibitors demonstrated that the substitution pattern on the azetidine ring is critical for activity. For instance, azetidin-2-ylacetic acid derivatives featuring lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl at the nitrogen atom showed the highest potency for the GAT-1 transporter. nih.gov In contrast, for the GAT-3 transporter, a different substitution pattern was favorable; the β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid was identified as the most potent inhibitor. nih.gov
In the development of STAT3 inhibitors, moving from a proline-based scaffold to an (R)-azetidine-2-carboxamide core resulted in a significant boost in potency. nih.govacs.org Further optimization revealed that substituents on the amide and other parts of the molecule played a crucial role. For example, introducing a cyclohexyl group led to optimal potency, suggesting that lipophilicity in certain regions of the molecule is a key determinant of activity. nih.gov Modifications to improve cell permeability, such as converting a carboxylic acid to its methyl ester, were also explored, highlighting the importance of balancing target affinity with physicochemical properties. nih.gov
Studies on 2-oxo-azetidine (β-lactam) derivatives have also shown clear SAR trends. For instance, compounds containing a nitro group exhibited enhanced antimicrobial and antitubercular activity compared to those with chloro or bromo substituents. acgpubs.org Similarly, in a series of dopamine (B1211576) antagonists, the position of a bromo-substituent on a benzamide moiety attached to the azetidine ring dictated receptor selectivity; the 2-bromo derivative was the most potent D2 antagonist, while the 4-bromo derivative was the most potent D4 antagonist. researchgate.net
The table below summarizes the impact of different substitution patterns on the biological efficacy of various azetidine derivatives.
| Azetidine Scaffold | Target | Favorable Substituents | Observed Effect |
| Azetidin-2-ylacetic acid | GAT-1 Transporter | N-linked 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl | High Potency (IC50 ≈ 2-3 µM) nih.gov |
| Azetidine-3-carboxylic acid | GAT-3 Transporter | N-linked 2-[tris(4-methoxyphenyl)methoxy]ethyl | Potent Inhibition (IC50 = 15.3 µM) nih.gov |
| (R)-Azetidine-2-carboxamide | STAT3 | 5-cyclohexyl-2-pyridinylmethyl salicylate | Sub-micromolar Potency (IC50 = 0.38 µM) nih.govacs.org |
| 2-Oxo-azetidine | Mycobacterium tuberculosis | Aromatic nitro groups | Higher activity than halogenated analogs acgpubs.org |
| N-(1-benzhydryl-azetidin-3-yl)-benzamide | D2/D4 Receptors | 2-Bromo (on benzamide) | Potent D2 antagonism researchgate.net |
| N-(1-benzhydryl-azetidin-3-yl)-benzamide | D2/D4 Receptors | 4-Bromo (on benzamide) | Potent D4 antagonism researchgate.net |
Role of Stereochemistry in Activity and Selectivity
Stereochemistry is a critical factor governing the biological activity and selectivity of chiral azetidine derivatives. The rigid, three-dimensional structure of the azetidine ring means that the spatial arrangement of substituents can profoundly affect how a molecule interacts with its biological target.
In the development of bicyclic azetidines as antimalarial agents, stereochemistry was found to be a key determinant of activity. Of eight possible stereoisomers for the parent compound BRD3444, only two—(2S,3R,4R) and (2R,3R,4R)—were active against a multidrug-resistant strain of Plasmodium falciparum. nih.gov This finding indicated that the stereochemistry at the C2 position was not essential for activity, providing crucial insights for the design of simplified, more synthetically accessible analogs like BRD3914. nih.govacs.org
Similarly, in a series of novel inhibitors of dopamine uptake at the vesicular monoamine transporter 2 (VMAT2), both cis- and trans-isomers of 1,4-disubstituted azetidines showed potent activity. nih.gov Interestingly, the inhibitory activities of the trans-isomers were not significantly different from their corresponding cis-isomers, suggesting that for this particular target, the relative orientation of the substituents at the C1 and C4 positions was not a critical factor for binding. nih.gov However, subtle differences were observed, with one cis-azetidine derivative (Ki=24 nM) showing approximately two-fold greater potency than the reference compounds lobelane and norlobelane. nih.gov
The table below illustrates the influence of stereochemistry on the activity of select azetidine derivatives.
| Compound Series | Target | Stereoisomer | Biological Activity |
| Bicyclic Azetidines (e.g., BRD3444) | Plasmodium falciparum | (2S,3R,4R) and (2R,3R,4R) | Active against multidrug-resistant strain nih.gov |
| Bicyclic Azetidines (e.g., BRD3444) | Plasmodium falciparum | Other 6 stereoisomers | Inactive nih.gov |
| 1,4-Disubstituted Azetidines | Vesicular Monoamine Transporter 2 (VMAT2) | cis and trans isomers | Both show potent inhibition (Ki = 24–66 nM) nih.gov |
Bioisosteric Replacements of the Azetidine Ring (e.g., for piperidine (B6355638), pyrrolidine (B122466), phenyl)
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The azetidine ring is frequently employed as a bioisostere for larger, more flexible rings like piperidine and pyrrolidine, or even for planar phenyl rings, to improve pharmacological properties. nih.govnih.gov
The replacement of a five-membered pyrrolidine ring with a four-membered azetidine ring in a series of STAT3 inhibitors led to a four-fold increase in potency. nih.govacs.org Conversely, replacing the proline with a six-membered pipecolamide (piperidine) analogue decreased potency. nih.govacs.org This demonstrates how the conformational rigidity and unique vector projections of the azetidine ring can lead to a more optimal fit within a target's binding site compared to its five- and six-membered counterparts.
Azetidine has also been used as a bioisosteric replacement for a piperidine ring in the design of GABA uptake inhibitors. nih.gov This strategy aimed to introduce conformational constraints, which is a common goal when using the azetidine scaffold. Similarly, replacing a pyrazine ring with an azetidine ring in an oxytocin receptor antagonist resulted in a tenfold improvement in aqueous solubility. nih.gov
The benefits of using azetidine as a bioisostere include:
Improved Physicochemical Properties : Introducing the polar nitrogen atom and increasing the fraction of sp³-hybridized carbons can enhance solubility and metabolic stability. researchgate.net
Enhanced Potency : The rigid structure can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and improving potency. researchgate.net
Novelty and Intellectual Property : Moving into a different chemical space can provide opportunities for new patents. nih.gov
The following table provides examples of azetidine being used as a bioisostere for other common rings in drug design.
| Original Ring | Bioisosteric Replacement | Compound Class / Target | Observed Improvement |
| Pyrrolidine | Azetidine | STAT3 Inhibitors | 4-fold increase in potency nih.govacs.org |
| Piperidine | Azetidine | GABA Uptake Inhibitors | Introduction of conformational constraint nih.gov |
| Pyrazine | Azetidine | Oxytocin Receptor Antagonists | 10-fold improvement in aqueous solubility nih.gov |
Conformational Analysis and its Influence on Bioactivity
The inherent strain of the four-membered ring forces azetidine derivatives into a puckered, non-planar conformation. This conformational rigidity is a key feature that influences bioactivity, as it pre-organizes the substituents into specific spatial orientations, which can facilitate optimal interactions with a biological target. researchgate.net
In a study of azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV), conformational analysis using ¹H NMR spectroscopy revealed that the compounds adopted a γ-turn-like conformation centered on the azetidine residue. nih.gov This constrained conformation was deemed important for their antiviral activity. To test this hypothesis, flexible, non-constrained analogues were synthesized and found to be inactive, supporting the idea that the specific conformation induced by the azetidine ring was a requirement for bioactivity. nih.gov
The rigid nature of the azetidine ring can also be exploited to explore the three-dimensional space of a binding pocket more effectively than a flexible chain. This can lead to the discovery of new, previously unexploited interactions with the target protein, ultimately enhancing binding affinity and selectivity. The constrained nature of the ring reduces the number of possible conformations the molecule can adopt in solution, which can lower the entropic cost of binding to a receptor. acs.org
Design Strategies for Enhanced Target Selectivity and Potency
The rational design of azetidine derivatives often involves a multi-parametric optimization approach to simultaneously improve potency, selectivity, and pharmacokinetic properties.
One successful strategy involves "scaffold hopping," where a known pharmacophore is replaced with an azetidine ring. As seen with the STAT3 inhibitors, replacing a proline ring with an azetidine ring served as a successful starting point for a new, more potent chemical series. nih.govacs.org From this new starting point, further optimization of the substituents was undertaken to fine-tune the activity and properties of the compounds. This involved exploring different chemical groups to balance lipophilicity and polarity, which ultimately led to analogues with sub-micromolar potency and improved cell permeability. nih.gov
Another key design strategy is structure-based design, where knowledge of the target's binding site is used to guide the design of new derivatives. By understanding the specific interactions between an azetidine-containing ligand and its target, medicinal chemists can rationally add or modify functional groups to enhance those interactions. For example, if a hydrogen bond donor is required in a specific region of the binding pocket, a hydroxyl or amine group can be incorporated onto the azetidine scaffold at the appropriate position.
In the development of FFA2 antagonists, an initial hit with moderate potency and poor ADME (absorption, distribution, metabolism, and excretion) properties was subjected to multi-parametric optimization. researchgate.net This led to the identification of compounds with nanomolar potency and excellent pharmacokinetic profiles, culminating in a clinical candidate. researchgate.net This highlights a common strategy: begin with a moderately active azetidine-containing hit and systematically modify its structure to improve multiple properties in parallel, leading to a compound suitable for further development.
Furthermore, enhancing target selectivity is a critical goal. For the STAT3 inhibitors, the optimized azetidine derivatives showed high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, which is a crucial attribute for a targeted therapy. nih.govacs.org This selectivity is often achieved by exploiting subtle differences in the binding pockets of related proteins, with the rigid and defined geometry of the azetidine scaffold allowing for the precise positioning of substituents to maximize interactions with the desired target while avoiding interactions with off-targets.
Preclinical Metabolic Stability and in Vitro Biotransformation Studies
In Vitro Microsomal Stability Assessments (e.g., human, rat liver microsomes)
No data from in vitro microsomal stability assays for Azetidine (B1206935) derivative 5 in human, rat, or other species' liver microsomes could be located in the public domain. Such studies are fundamental in early drug discovery to predict the metabolic clearance of a compound. Generally, the stability of a compound in these assays is influenced by its structure and the specific cytochrome P450 (CYP) enzymes involved in its metabolism. For azetidine-containing compounds, metabolic stability can vary significantly. For instance, in some cases, the azetidine moiety has been incorporated to enhance metabolic stability compared to larger heterocyclic rings like piperidine (B6355638). acs.org Conversely, other studies have shown that azetidine rings can be metabolically labile. nih.govresearchgate.netbohrium.com
Identification and Characterization of Major Metabolites (preclinical)
There is no available information identifying or characterizing any major preclinical metabolites of Azetidine derivative 5. The process of metabolite identification typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
Pathways of Azetidine Ring Metabolism (e.g., CYP-mediated oxidation, ring scission)
While specific metabolic pathways for this compound are unknown, general metabolic pathways for the azetidine ring have been reported for other molecules. A common pathway involves cytochrome P450 (CYP)-mediated oxidation at the carbon atom adjacent to the nitrogen (α-carbon). nih.govresearchgate.net This initial oxidation can be followed by the opening of the azetidine ring, a process known as ring scission. nih.govbohrium.com This can lead to the formation of metabolites such as ketones and aldehydes. nih.gov Other potential metabolic pathways for alicyclic amines, including azetidines, include N-oxidation, N-conjugation, and oxidative N-dealkylation. researchgate.net Aldehyde oxidase (AO) can also be involved in the metabolism of some azetidine-containing compounds.
Evaluation of Metabolic Liabilities for Further Research Development
Due to the absence of metabolic data for this compound, a specific evaluation of its metabolic liabilities cannot be conducted. In general, a key metabolic liability associated with some azetidine derivatives is the potential for bioactivation. The formation of reactive aldehyde metabolites through ring scission can lead to the formation of adducts with cellular nucleophiles, which is a potential safety concern. researchgate.netnih.gov The identification of such metabolic liabilities early in development is crucial for guiding further optimization of drug candidates. researchgate.net
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Azetidine derivative 5". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. hyphadiscovery.com One- and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecule. ukm.my
¹H NMR: Proton NMR is fundamental in determining the number and types of hydrogen atoms in a molecule. For "this compound," the ¹H NMR spectrum would reveal characteristic signals for the protons on the azetidine (B1206935) ring and any substituent groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the nitrogen atom in the azetidine ring would exhibit a different chemical shift compared to those on a substituent. Spin-spin coupling patterns (J-coupling) between adjacent protons provide valuable information about the connectivity of atoms within the molecule. ukm.my
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of "this compound." Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, aromatic, carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. ukm.my
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atom in the azetidine ring. The chemical shift of the ¹⁵N signal is sensitive to the electronic environment around the nitrogen, including its hybridization and any intermolecular interactions.
¹⁹F NMR: If "this compound" contains fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. biophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. nih.gov The chemical shifts in ¹⁹F NMR have a wide range, making this technique very sensitive to subtle changes in the molecular structure and environment. biophysics.orgnih.gov This is particularly useful for studying conformational changes and interactions with other molecules. biophysics.org
An illustrative dataset for a hypothetical "this compound" is presented below:
| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | Interpretation |
| ¹H NMR | δ 3.5-4.0 (m, 2H), δ 2.5-3.0 (m, 2H), δ 1.2 (t, J = 7.0 Hz, 3H) | Protons on the azetidine ring, protons on a substituent, and a methyl group coupled to a methylene (B1212753) group. |
| ¹³C NMR | δ 60.5, δ 45.2, δ 14.8 | Carbons of the azetidine ring and a methyl group. |
| ¹⁵N NMR | δ -350 | Chemical shift indicative of a saturated heterocyclic nitrogen. |
| ¹⁹F NMR | δ -120 (s) | A single fluorine environment, possibly on an aromatic substituent. |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" with high accuracy. scielo.br It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. libretexts.org In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Common ionization techniques for azetidine derivatives include Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. scielo.br This allows for the precise determination of the molecular weight.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragment ions provide clues about the connectivity of the molecule. nih.gov The fragmentation of azetidine derivatives often involves cleavage of the bonds within the four-membered ring and the loss of substituents. libretexts.org For instance, a common fragmentation pathway for protonated peptides containing an azetidine ring involves the formation of a and b-type ions. osu.edu
A representative mass spectrometry data table for "this compound" is shown below:
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 250.1234 | Protonated molecular ion, indicating a molecular weight of 249.1156. |
| [M+Na]⁺ | 272.1053 | Sodium adduct of the molecular ion. |
| Fragment 1 | 194.0876 | Loss of a specific substituent group (e.g., C₄H₆O). |
| Fragment 2 | 152.0765 | Further fragmentation, possibly involving cleavage of the azetidine ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound". jmchemsci.com The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For an azetidine derivative, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the N-H bond (if present), C-H bonds, and any functional groups on the substituents (e.g., C=O, C-F). For example, the stretching vibration of an N-H bond in a secondary amine typically appears in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic protons on the azetidine ring are observed around 2850-3000 cm⁻¹. researchgate.net If the derivative contains a carbonyl group, a strong absorption band would be present in the range of 1650-1750 cm⁻¹. semanticscholar.org
A summary of expected IR absorption bands for "this compound" is provided in the table below:
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ketone/amide) | Stretching | 1650 - 1750 |
| C-N | Stretching | 1000 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry and conformation of "this compound". acs.org This technique requires a single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined.
This technique is particularly crucial for molecules with multiple stereocenters, as it can unambiguously establish the relative and absolute configuration of each chiral center. acs.org For azetidine derivatives, X-ray crystallography can provide precise information on the puckering of the four-membered ring and the orientation of the substituents. adelaide.edu.au
Chromatographic Techniques for Purity and Separation in Research (e.g., LC/MS, SEC)
Chromatographic techniques are essential for the purification and purity assessment of "this compound". These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. mdpi.com HPLC is used to separate "this compound" from impurities and byproducts. cellulosechemtechnol.ro The eluent from the HPLC column is then introduced into the mass spectrometer, which provides molecular weight and structural information for each separated component. mdpi.com This allows for both the quantification of the desired compound and the identification of any impurities.
Size-Exclusion Chromatography (SEC): While less common for small molecules like "this compound," SEC can be used for separation based on molecular size. It is more typically employed for the analysis of polymers or large biomolecules.
The purity of "this compound" is often determined by HPLC with UV detection, where the area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. cellulosechemtechnol.ro A high purity factor, typically above 95%, is desirable for research applications. cellulosechemtechnol.ro
Azetidine Derivatives As Key Scaffolds and Building Blocks in Chemical Synthesis and Drug Discovery
Application in Peptidomimetics and Non-Natural Amino Acids
The conformationally constrained nature of the azetidine (B1206935) ring makes it an excellent scaffold for the design of peptidomimetics and non-natural amino acids. x-mol.netacs.org By incorporating the azetidine moiety into a peptide backbone, chemists can induce specific secondary structures, such as reverse turns, and enhance metabolic stability. acs.orgljmu.ac.uk
Azetidine-2-carboxylic acid, a non-natural amino acid, serves as a proline analogue and has been widely utilized in the synthesis of modified peptides. mdpi.com The four-membered ring of azetidine residues can force a peptide to adopt γ-turn conformations, offering an alternative to the β-turns often induced by proline. acs.org This ability to control peptide conformation is crucial for modulating biological activity. Furthermore, the introduction of substituents on the azetidine ring provides a means to explore structure-activity relationships and optimize the pharmacological properties of peptide-based drugs. chemrxiv.org The synthesis of small peptide chains incorporating functionalized azetidine derivatives has been successfully demonstrated, highlighting their potential in developing novel therapeutics. chemrxiv.org
Role in the Synthesis of Complex Heterocyclic Compounds
The strained four-membered ring of azetidines makes them valuable intermediates in the synthesis of more complex heterocyclic compounds. medwinpublishers.comrsc.org Ring-opening and ring-expansion reactions of azetidines provide access to a variety of larger nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in many biologically active molecules. rsc.orgresearchgate.net
The reactivity of azetidines is driven by their significant ring strain, which, while making them more stable than aziridines, allows for selective chemical transformations under appropriate conditions. rsc.org For instance, nucleophilic attack can lead to the opening of the azetidine ring, providing a linear amine that can be further cyclized to form a different heterocyclic system. rsc.org This "strain-release" strategy is a powerful tool for synthetic chemists. Additionally, cycloaddition reactions involving azetidines can be employed to construct intricate polycyclic frameworks. medwinpublishers.com The versatility of azetidines as synthons makes them key building blocks in the construction of diverse and complex molecular architectures. rsc.org
Integration into Natural Product Synthesis
Azetidine moieties are found in a number of natural products, showcasing their biological relevance. medwinpublishers.comrsc.org Notable examples include L-azetidine-2-carboxylic acid, isolated from Convallaria majalis, which acts as a proline receptor antagonist, and other complex alkaloids. medwinpublishers.com The synthesis of these natural products often presents significant challenges due to the strained azetidine ring. rsc.org
Synthetic strategies towards azetidine-containing natural products often involve the construction of the four-membered ring at a key step. nih.gov These syntheses not only provide access to the natural products themselves for biological evaluation but also allow for the preparation of analogues for structure-activity relationship studies. The unique conformational constraints imposed by the azetidine ring can be crucial for the biological activity of the natural product. Understanding the biosynthetic pathways of these molecules can also provide insights for the development of novel synthetic methods. nih.govrsc.org
Strategic Use in Medicinal Chemistry Lead Optimization
In the realm of medicinal chemistry, the azetidine scaffold is increasingly utilized as a tool for lead optimization. nih.govnih.gov The introduction of an azetidine ring into a drug candidate can significantly impact its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. ljmu.ac.uk The rigid nature of the ring can also help to lock in a bioactive conformation, leading to improved potency and selectivity. nih.gov
Azetidines are considered "bioisosteres" for other common functionalities in drug molecules. For example, they can replace a gem-dimethyl group or a carbonyl group, altering the molecule's properties in a predictable manner. This strategic replacement can lead to improved pharmacokinetic profiles and reduced off-target effects. ljmu.ac.uk The ability to fine-tune the properties of a lead compound by incorporating an azetidine moiety makes it an attractive strategy for medicinal chemists seeking to develop safer and more effective drugs. nih.govnih.gov
Investigation of Azetidine Derivatives as a Case Study: Synthesis, Preclinical Activity, and Structure-Activity Relationship Contributions to the Field
While a specific compound universally designated as "Azetidine derivative 5" is not prominent in the broader chemical literature, the principles of its potential investigation can be illustrated by examining various well-documented azetidine derivatives. This section will, therefore, provide a representative overview of the synthesis, preclinical activity, and structure-activity relationships (SAR) of azetidine derivatives, mirroring the approach of a case study.
Synthesis: The synthesis of azetidine derivatives is a challenging yet crucial aspect of their study. medwinpublishers.com Common synthetic routes include intramolecular cyclization of γ-amino alcohols or γ-haloamines, and [2+2] cycloaddition reactions. x-mol.netmedwinpublishers.com For instance, the synthesis of trisubstituted 2-cyano azetidines has been achieved from N-allyl amino diols through a multi-step sequence involving N-alkylation, protection, chlorination, and subsequent cyclization. nih.gov The stereochemistry of the final azetidine ring can often be controlled by the choice of reagents and reaction conditions. nih.gov
Preclinical Activity: Azetidine derivatives have demonstrated a wide range of preclinical activities, targeting various biological systems. medwinpublishers.comnih.gov For example, certain azetidine derivatives have been investigated as potent inhibitors of the GABA transporter GAT1, with IC50 values in the low micromolar range. nih.gov Others have been explored as STAT3 inhibitors, showing sub-micromolar potencies in inhibiting STAT3 DNA-binding activity. acs.org The antioxidant activity of some azetidin-2-one (B1220530) derivatives has also been reported. jmchemsci.comjmchemsci.com
Structure-Activity Relationship (SAR): SAR studies are pivotal in optimizing the biological activity of azetidine derivatives. These studies involve systematically modifying the structure of the azetidine core and its substituents to understand their impact on potency and selectivity. nih.gov For instance, in a series of azetidine-based GABA uptake inhibitors, it was found that the nature and position of substituents on the azetidine ring significantly influenced their affinity for GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties showed the highest potency at GAT-1. nih.gov Similarly, for STAT3 inhibitors, modifications to the benzoic acid and cyclohexylbenzyl moieties of a lead compound led to optimized potency and physicochemical properties. acs.org
The following table summarizes the preclinical activity of selected azetidine derivatives:
| Derivative Type | Target | Activity (IC50) |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 2.01 - 2.83 µM |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM |
| (R)-azetidine-2-carboxamide analogues | STAT3 | 0.34 - 0.55 µM |
This representative data underscores the importance of the azetidine scaffold in medicinal chemistry and highlights the critical role of synthesis and SAR studies in the development of novel therapeutic agents.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Application | Reference |
|---|---|---|---|
| [2+2]-Cycloaddition | 65 | Penaresidin B analogues | |
| Photochemical Cyclization | 48 | Estrogen-azetidine conjugates |
How can researchers resolve discrepancies in cytotoxicity data across azetidine derivatives?
Advanced Research Question
Contradictory cytotoxicity results (e.g., anti-HCMV activity vs. narrow therapeutic windows in ) require:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butoxycarbonyl vs. benzyloxycarbonyl groups) .
- Assay Standardization : Replicate under consistent conditions (cell lines, exposure time, controls).
- In Silico Modeling : Use molecular docking to predict binding affinities and correlate with experimental IC₅₀ values .
What experimental protocols are critical for characterizing azetidine derivative purity and stability?
Basic Research Question
- Chromatographic Methods : HPLC with UV detection for quantifying impurities .
- Thermal Analysis : TGA/DSC to assess decomposition thresholds .
- Long-Term Stability : Accelerated degradation studies under varied pH/temperature .
What computational challenges arise in modeling azetidine derivatives for drug design?
Advanced Research Question
- Conformational Flexibility : Azetidine’s strained ring complicates docking poses; use molecular dynamics simulations to account for ring puckering .
- Lipinski Rule Compliance : Address violations via substituent optimization (e.g., reducing logP through polar groups) .
How do researchers determine the biological mechanism of azetidine derivatives?
Basic Research Question
- Target Identification : CRISPR-Cas9 screens or affinity chromatography to pinpoint protein targets .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to map affected signaling pathways .
What strategies optimize the pharmacokinetic profile of azetidine derivatives?
Advanced Research Question
- ADME Studies : In vitro assays for permeability (Caco-2), metabolic stability (microsomal assays), and plasma protein binding .
- Prodrug Design : Mask polar groups (e.g., esterification) to enhance bioavailability .
How can researchers ensure reproducibility in azetidine derivative synthesis?
Basic Research Question
- Detailed Supplemental Data : Publish step-by-step protocols, including reaction monitoring (TLC/RAMP) and workup procedures .
- Open Data Repositories : Share crystallographic data (CCDC entries) or raw spectra .
What translational challenges exist when moving azetidine derivatives from in vitro to in vivo models?
Advanced Research Question
- Toxicity Profiling : Conduct acute/chronic toxicity studies in rodents, focusing on organ-specific effects .
- Formulation Optimization : Use nanoencapsulation to improve solubility and reduce off-target effects .
How can interdisciplinary approaches enhance azetidine derivative research?
Advanced Research Question
- Collaborative Frameworks : Partner with computational chemists for QSAR modeling and pharmacologists for in vivo validation .
- High-Throughput Screening (HTS) : Integrate cheminformatics libraries to prioritize lead compounds .
What criteria define a robust research question for azetidine derivative studies?
Q. Methodological Guidance
- Complexity : Examine multi-variable interactions (e.g., substituent effects on both potency and toxicity) .
- Feasibility : Align with institutional resources (e.g., access to chiral catalysts for stereoselective synthesis) .
- Novelty : Address gaps, such as understudied targets (e.g., viral polymerases) or unexplored ring modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
